Methyl 2-acetamido-5-iodobenzoate

Description

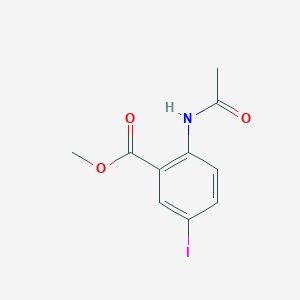

Methyl 2-acetamido-5-iodobenzoate is an aromatic ester derivative featuring a benzoate backbone substituted with an acetamido group at the 2-position and an iodine atom at the 5-position. The iodine substituent enhances its utility in radiolabeling or as a heavy atom for crystallographic studies.

Properties

CAS No. |

208659-18-1 |

|---|---|

Molecular Formula |

C10H10INO3 |

Molecular Weight |

319.1 g/mol |

IUPAC Name |

methyl 2-acetamido-5-iodobenzoate |

InChI |

InChI=1S/C10H10INO3/c1-6(13)12-9-4-3-7(11)5-8(9)10(14)15-2/h3-5H,1-2H3,(H,12,13) |

InChI Key |

WLIZSZRKESGYRJ-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C=C(C=C1)I)C(=O)OC |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)I)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 4-acetamido-5-chloro-2-methoxybenzoate

- Structural Differences :

- Substitutions: Acetamido at 4-position (vs. 2-position), chlorine at 5-position (vs. iodine), and methoxy at 2-position (vs. acetamido).

- Impact on Reactivity :

- The methoxy group reduces electrophilicity compared to the acetamido group, altering reactivity in nucleophilic substitution or coupling reactions.

Chlorine’s lower atomic radius and electronegativity compared to iodine result in weaker C–X bond strength, influencing stability and cross-coupling efficiency .

Synthetic Applications :

Methyl 2-amino-5-iodobenzoate

- Structural Differences: Amino group at 2-position (vs. acetamido) and iodine at 5-position. Impact on Properties:

- The free amino group increases nucleophilicity but reduces stability under acidic or oxidative conditions.

Acetamido substitution in the target compound enhances stability and directs regioselectivity in further functionalization .

Applications :

Methyl 4-acetamido-5-bromo-2-methoxybenzoate

- Structural Differences :

- Bromine at 5-position (vs. iodine), acetamido at 4-position, and methoxy at 2-position.

- Impact on Physicochemical Properties :

- Bromine’s intermediate atomic size and polarizability result in distinct spectral signatures (e.g., NMR chemical shifts) compared to iodine.

- The methoxy group enhances solubility in polar solvents relative to acetamido .

Comparative Data Table

Analytical Characterization Insights

Spectroscopy :

Chromatography :

- Gas chromatography (GC) data for methyl esters of resin acids (e.g., sandaracopimaric acid methyl ester) highlights the role of substituents in elution profiles, a principle applicable to halogenated benzoates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.